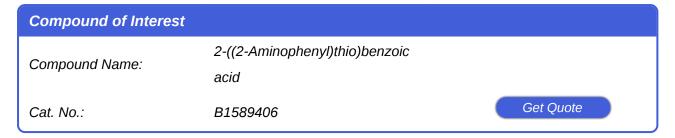




Spectroscopic Profile of 2-((2-Aminophenyl)thio)benzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-((2-Aminophenyl)thio)benzoic acid** (CAS No: 54920-98-8), a key intermediate in the synthesis of various heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting key spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Introduction

2-((2-Aminophenyl)thio)benzoic acid, with the chemical formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol , is a molecule of significant interest in medicinal and materials chemistry.[1][2] Its structural features, comprising a benzoic acid moiety linked to an aminophenyl group via a thioether bridge, make it a versatile precursor for the synthesis of phenothiazines and other biologically active compounds.[3] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data



The following sections and tables summarize the expected and predicted spectroscopic data for **2-((2-Aminophenyl)thio)benzoic acid** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-((2-Aminophenyl)thio)benzoic acid** is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic region, typically between 6.5 and 8.5 ppm, is anticipated to be complex due to the presence of two substituted benzene rings with overlapping multiplets.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the different carbon environments within the molecule.

¹ H NMR	Expected Chemical Shift (δ) ppm	Notes
Aromatic Protons	6.5 - 8.5	Complex multiplet region due to two substituted benzene rings.
Amine Protons (-NH ₂)	Broad singlet	Chemical shift can vary depending on solvent and concentration.
Carboxylic Acid Proton (- COOH)	> 10	Typically a broad singlet, downfield. The signal disappears upon deuteration (e.g., with D ₂ O shake).[3]



¹³ C NMR	Expected Chemical Shift (δ) ppm	Notes
Carbonyl Carbon (-COOH)	165 - 185	The chemical shift is influenced by the electronegative oxygen atoms.
Aromatic Carbons	110 - 150	Multiple signals are expected corresponding to the different carbon environments in the two aromatic rings. The carbons attached to the sulfur and nitrogen atoms will have distinct chemical shifts.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-((2-Aminophenyl)thio)benzoic acid** is expected to exhibit characteristic absorption bands for the amine, carboxylic acid, and thioether functionalities.[3]



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Notes
Carboxylic Acid (- COOH)	O-H Stretch	3300 - 2500 (broad)	The broadness is due to hydrogen bonding.
Amine (-NH ₂)	N-H Stretch	3500 - 3300	Typically appears as two bands for a primary amine.[3]
Carbonyl (C=O) of Carboxylic Acid	C=O Stretch	1710 - 1680	Conjugation with the aromatic ring can lower the frequency.
Aromatic Ring	C=C Stretch	1600 - 1450	Multiple bands are expected.
Carboxylic Acid	C-O Stretch	1320 - 1210	
Thioether	C-S Stretch	Weak	Often difficult to identify as it falls in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectral data for various adducts of **2-((2-Aminophenyl)thio)benzoic acid** are presented below.[4]



Adduct	Predicted m/z
[M+H] ⁺	246.05834
[M+Na]+	268.04028
[M-H] ⁻	244.04378
[M+NH ₄]+	263.08488
[M+K]+	284.01422
[M]+	245.05051

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2-((2-Aminophenyl)thio)benzoic acid** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet without the sample) is



recorded and subtracted from the sample spectrum.

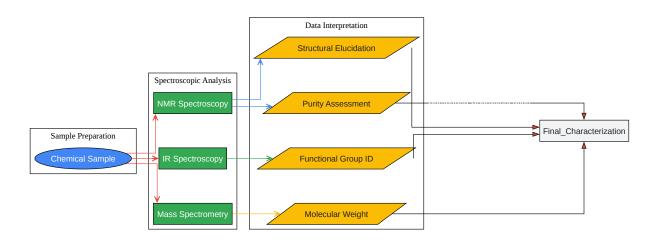
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI) is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z values of the resulting ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing a chemical compound.

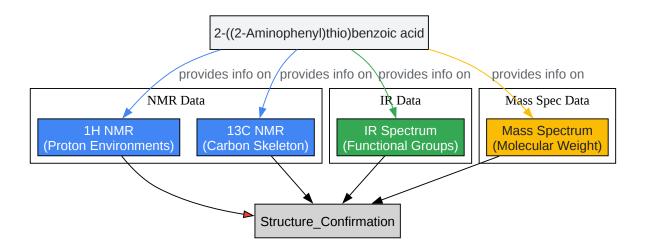




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Caption: General workflow for spectroscopic analysis of a chemical compound.





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Caption: Logical relationships of spectroscopic data for structural confirmation.

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